molecular formula C28H38O5 B10842920 Harbinatic acid

Harbinatic acid

Cat. No.: B10842920
M. Wt: 454.6 g/mol
InChI Key: ZSKLTPLHCIUPKA-LOWUFNJHSA-N
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Description

Harbinatic acid is a novel diterpenoid compound identified as a potent inhibitor of DNA polymerase beta. Its structure is established as 3 alpha-O-trans-p-coumaroyl-7-labden-15-oic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of harbinatic acid involves several steps, starting from the precursor labden-15-oic acid. The key step in the synthesis is the esterification of labden-15-oic acid with trans-p-coumaric acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Harbinatic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

Harbinatic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying diterpenoid chemistry and reaction mechanisms.

    Biology: Investigated for its potential as a DNA polymerase beta inhibitor, which could have implications in cancer research and treatment.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new anticancer drugs.

Mechanism of Action

Harbinatic acid exerts its effects primarily by inhibiting DNA polymerase beta This enzyme plays a crucial role in DNA repair and replicationThe molecular targets and pathways involved include the DNA repair machinery and associated signaling pathways .

Comparison with Similar Compounds

Harbinatic acid is unique compared to other similar compounds due to its specific structure and potent inhibitory activity against DNA polymerase beta. Similar compounds include:

These compounds also exhibit biological activities but differ in their chemical structures and specific mechanisms of action .

Properties

Molecular Formula

C28H38O5

Molecular Weight

454.6 g/mol

IUPAC Name

(3S)-5-[(1R,4aR,6S,8aR)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,5,5-trimethyl-4,4a,6,7,8,8a-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid

InChI

InChI=1S/C28H38O5/c1-18(17-26(30)31)5-12-22-19(2)6-14-24-23(22)13-15-25(28(24,3)4)33-27(32)16-9-20-7-10-21(29)11-8-20/h6-11,16,18,22-25,29H,5,12-15,17H2,1-4H3,(H,30,31)/b16-9+/t18-,22-,23+,24+,25-/m0/s1

InChI Key

ZSKLTPLHCIUPKA-LOWUFNJHSA-N

Isomeric SMILES

CC1=CC[C@@H]2[C@@H]([C@H]1CC[C@H](C)CC(=O)O)CC[C@@H](C2(C)C)OC(=O)/C=C/C3=CC=C(C=C3)O

Canonical SMILES

CC1=CCC2C(C1CCC(C)CC(=O)O)CCC(C2(C)C)OC(=O)C=CC3=CC=C(C=C3)O

Origin of Product

United States

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